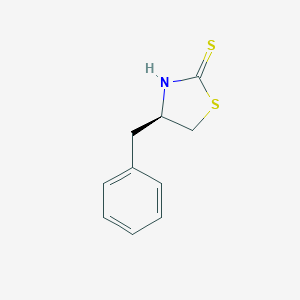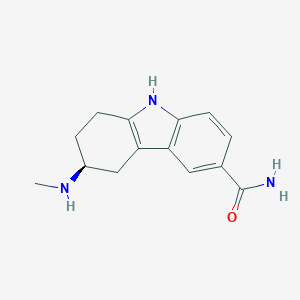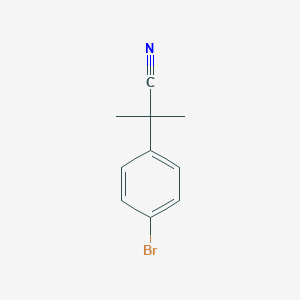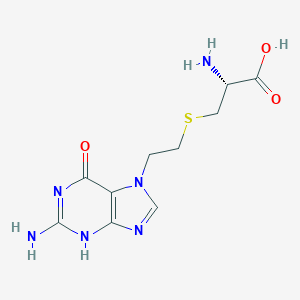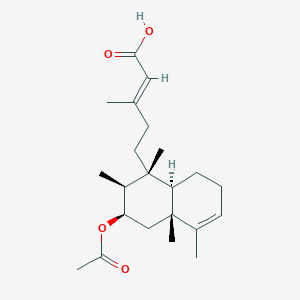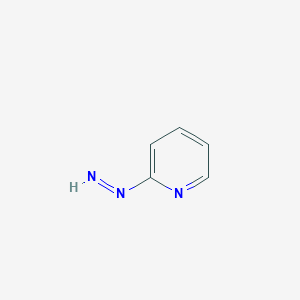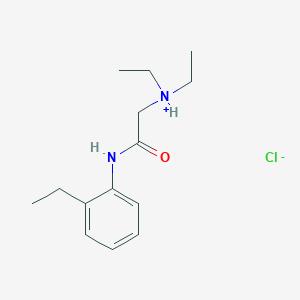
2-(Diethylamino)-2'-ethylacetanilide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-2'-ethylacetanilide hydrochloride, commonly known as lidocaine hydrochloride, is a local anesthetic drug that is widely used in the medical field. Lidocaine hydrochloride is a white, odorless crystalline powder that is soluble in water and alcohol. It is commonly used for pain relief during dental procedures, minor surgeries, and for the treatment of arrhythmias.
作用機序
Lidocaine hydrochloride works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It also has a mild vasodilatory effect, which can help to reduce inflammation in the affected area.
生化学的および生理学的効果
Lidocaine hydrochloride has a rapid onset of action and a short duration of action, making it an ideal choice for minor surgical procedures. It is metabolized by the liver and excreted in the urine. Lidocaine hydrochloride has been shown to have minimal systemic toxicity when used in appropriate doses.
実験室実験の利点と制限
Lidocaine hydrochloride is a widely used local anesthetic in laboratory experiments due to its rapid onset of action and short duration of action. It is also relatively inexpensive and readily available. However, lidocaine hydrochloride has limitations in that it can cause allergic reactions in some individuals and can have toxic effects if used in excessive doses.
将来の方向性
Future research on lidocaine hydrochloride could focus on its potential use as an anti-inflammatory agent and in the treatment of neuropathic pain. Additionally, research could be conducted to develop new formulations of lidocaine hydrochloride that have a longer duration of action and fewer side effects. Finally, research could be conducted to better understand the mechanism of action of lidocaine hydrochloride and how it can be optimized for use in various medical procedures.
合成法
Lidocaine hydrochloride is synthesized by the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide. The resulting compound is then reacted with hydrochloric acid to form lidocaine hydrochloride.
科学的研究の応用
Lidocaine hydrochloride has been extensively studied in the scientific community for its use as a local anesthetic. It has also been studied for its potential use in the treatment of neuropathic pain, cardiac arrhythmias, and as an anti-inflammatory agent.
特性
CAS番号 |
101651-71-2 |
|---|---|
製品名 |
2-(Diethylamino)-2'-ethylacetanilide hydrochloride |
分子式 |
C14H23ClN2O |
分子量 |
270.8 g/mol |
IUPAC名 |
diethyl-[2-(2-ethylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-4-12-9-7-8-10-13(12)15-14(17)11-16(5-2)6-3;/h7-10H,4-6,11H2,1-3H3,(H,15,17);1H |
InChIキー |
XZTZQPLIWPOMCV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C[NH+](CC)CC.[Cl-] |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C[NH+](CC)CC.[Cl-] |
同義語 |
diethyl-[(2-ethylphenyl)carbamoylmethyl]azanium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



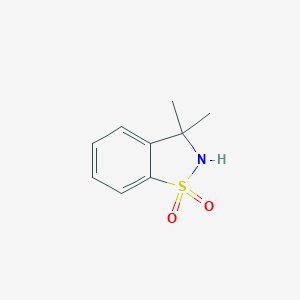
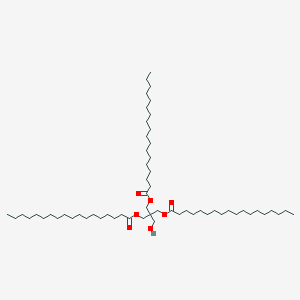
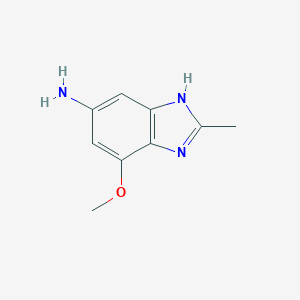
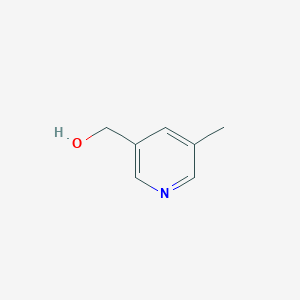
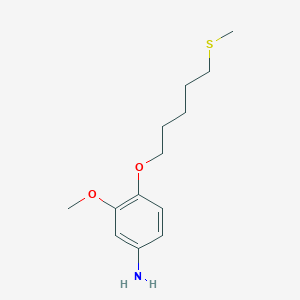
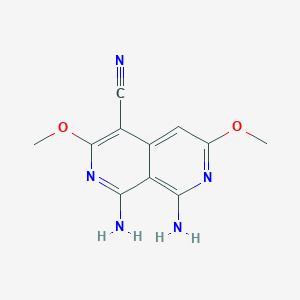
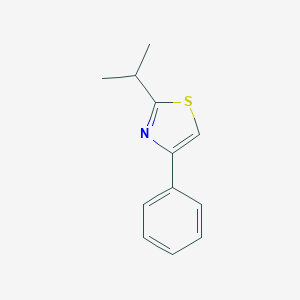
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
